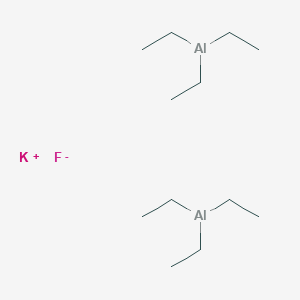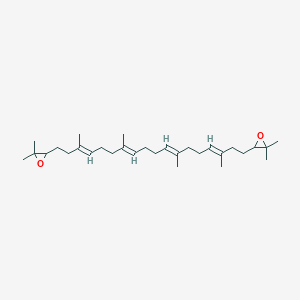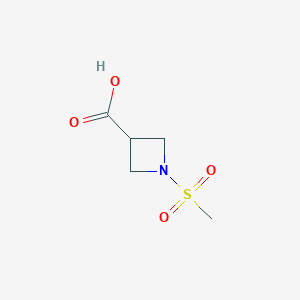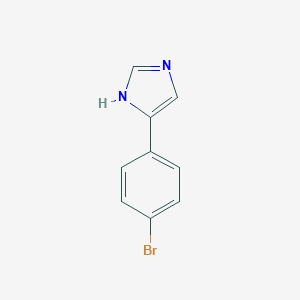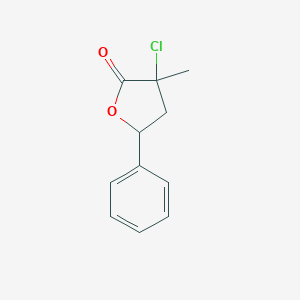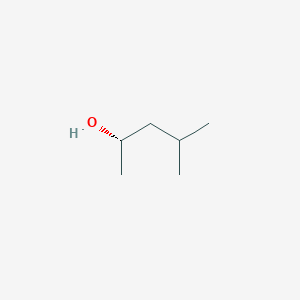![molecular formula C10H15NO3Si B088465 Silane, trimethyl[(4-nitrophenyl)methoxy]- CAS No. 14856-73-6](/img/structure/B88465.png)
Silane, trimethyl[(4-nitrophenyl)methoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[(4-nitrophenyl)methoxy]- is an organosilicon compound with the molecular formula C10H15NO3Si It contains a silane group bonded to a trimethyl group and a 4-nitrophenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(4-nitrophenyl)methoxy]- typically involves the reaction of trimethylchlorosilane with 4-nitrophenylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Trimethylchlorosilane+4-nitrophenylmethanol→Silane, trimethyl[(4-nitrophenyl)methoxy]-+Hydrochloric acid
Industrial Production Methods
On an industrial scale, the production of Silane, trimethyl[(4-nitrophenyl)methoxy]- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl[(4-nitrophenyl)methoxy]- undergoes various chemical reactions, including:
Hydrolysis: The silane group can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and subsequent condensation to form siloxanes.
Substitution Reactions: The nitro group on the phenyl ring can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: Substituted phenyl derivatives.
Reduction: 4-aminophenyl derivatives.
Applications De Recherche Scientifique
Silane, trimethyl[(4-nitrophenyl)methoxy]- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of surfaces for bioanalytical applications.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of Silane, trimethyl[(4-nitrophenyl)methoxy]- involves its ability to undergo hydrolysis and condensation reactions, forming stable siloxane bonds. These reactions are facilitated by the presence of moisture or catalysts. The nitro group on the phenyl ring can also participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: Similar in structure but lacks the 4-nitrophenylmethoxy group.
Phenyltrimethoxysilane: Contains a phenyl group instead of a 4-nitrophenylmethoxy group.
Vinyltrimethoxysilane: Contains a vinyl group instead of a 4-nitrophenylmethoxy group.
Uniqueness
Silane, trimethyl[(4-nitrophenyl)methoxy]- is unique due to the presence of both the silane and 4-nitrophenylmethoxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
IUPAC Name |
trimethyl-[(4-nitrophenyl)methoxy]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3Si/c1-15(2,3)14-8-9-4-6-10(7-5-9)11(12)13/h4-7H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFHZCAAMBBYBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346279 |
Source


|
| Record name | Silane, trimethyl[(4-nitrophenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14856-73-6 |
Source


|
| Record name | Silane, trimethyl[(4-nitrophenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
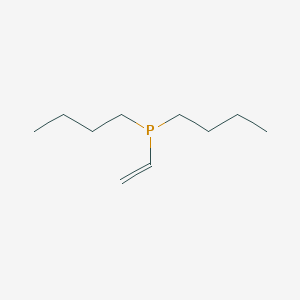
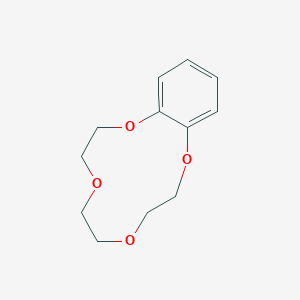
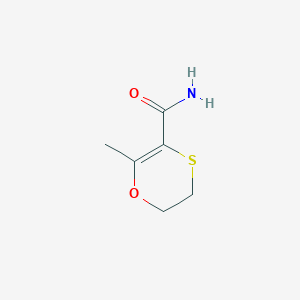
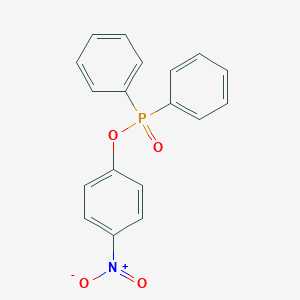
![5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B88410.png)
